(E,Z)-9,11,13-Tetradecatrienal
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Overview
Description
(E,Z)-9,11,13-Tetradecatrienal is an organic compound characterized by the presence of multiple double bonds in its structure. This compound is a type of aldehyde, which means it contains a formyl group (-CHO). The E and Z notation in its name indicates the geometric configuration of the double bonds, with E representing the trans configuration and Z representing the cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,Z)-9,11,13-Tetradecatrienal can be achieved through various methods, including the Wittig reaction, Horner-Wadsworth-Emmons reaction, and cross-coupling reactions. These methods involve the formation of carbon-carbon double bonds under specific reaction conditions. For example, the Wittig reaction uses phosphonium ylides and aldehydes or ketones to form alkenes, while the Horner-Wadsworth-Emmons reaction employs phosphonate-stabilized carbanions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E,Z)-9,11,13-Tetradecatrienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bonds can participate in electrophilic addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogens or hydrogen halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound would yield a corresponding carboxylic acid, while reduction would produce an alcohol.
Scientific Research Applications
(E,Z)-9,11,13-Tetradecatrienal has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: Investigated for its role in biological signaling pathways and as a potential bioactive compound.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E,Z)-9,11,13-Tetradecatrienal involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (E,Z)-9,11,13-Tetradecatrienal include other polyunsaturated aldehydes such as (E,Z)-2,4-Decadienal and (E,Z)-3,5-Octadienal. These compounds share similar structural features, such as multiple double bonds and an aldehyde group .
Uniqueness
What sets this compound apart is its specific arrangement of double bonds and the resulting geometric configuration. This unique structure can influence its reactivity and interaction with biological targets, making it a compound of interest in various fields of research .
Properties
Molecular Formula |
C14H22O |
---|---|
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(9E,11Z)-tetradeca-9,11,13-trienal |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-6,14H,1,7-13H2/b4-3-,6-5+ |
InChI Key |
JABQZEDFZXKPOY-DNVGVPOPSA-N |
Isomeric SMILES |
C=C/C=C\C=C\CCCCCCCC=O |
Canonical SMILES |
C=CC=CC=CCCCCCCCC=O |
Origin of Product |
United States |
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